molecular formula C16H15ClN4O B1434782 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide CAS No. 1987070-55-2

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide

Cat. No.: B1434782
CAS No.: 1987070-55-2
M. Wt: 314.77 g/mol
InChI Key: RNKFNHBXYAGCLE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the pyrazole ring, along with a carbohydrazide functional group

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with phenylhydrazine to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of an acid catalyst such as hydrochloric acid to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, acid or base catalysts, and controlled temperatures to ensure the desired reaction pathway. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Biology: The compound has shown promise as a bioactive molecule with potential antimicrobial, anti-inflammatory, and anticancer properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes.

    Medicine: Due to its bioactive properties, the compound is being explored as a potential lead compound for the development of new therapeutic agents. It has shown activity against certain bacterial and fungal strains, as well as potential anti-tumor effects.

    Industry: The compound’s unique chemical structure makes it a valuable intermediate in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and molecular targets. The compound may interact with enzymes involved in key metabolic pathways, leading to the disruption of cellular processes and inhibition of microbial growth or cancer cell proliferation. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory and analgesic properties.

    4-Chlorophenylhydrazine: Used as an intermediate in the synthesis of various pharmaceuticals.

    Phenylhydrazine: A versatile reagent in organic synthesis with applications in the preparation of heterocyclic compounds.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for further research and development in various scientific and industrial fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c17-12-6-8-13(9-7-12)21-15(11-4-2-1-3-5-11)10-14(20-21)16(22)19-18/h1-9,15H,10,18H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKFNHBXYAGCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C(=O)NN)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide
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1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide
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1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide
Reactant of Route 4
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide
Reactant of Route 5
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide
Reactant of Route 6
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1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide

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